(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide
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Overview
Description
(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxine ring, a piperazine moiety, and a phenylethenesulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the phenylethenesulfonamide group through amide bond formation. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery and waste management to ensure environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohol derivatives.
Substitution: The phenylethenesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, alcohol derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions. These products can be further characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
(E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxine ring and piperazine moiety allow the compound to bind to these targets with high affinity, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxine derivatives, piperazine-containing molecules, and phenylethenesulfonamide analogs. Examples include:
Benzodioxine derivatives: Compounds with similar ring structures but different substituents.
Piperazine-containing molecules: Compounds with piperazine moieties but different functional groups attached.
Phenylethenesulfonamide analogs: Compounds with similar sulfonamide groups but different aromatic rings.
Uniqueness
What sets (E)-N-[3-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide apart is its unique combination of these three structural elements, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(E)-N-[3-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c28-23(10-12-25-34(30,31)17-11-19-6-2-1-3-7-19)26-13-15-27(16-14-26)24(29)22-18-32-20-8-4-5-9-21(20)33-22/h1-9,11,17,22,25H,10,12-16,18H2/b17-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIHZQQKRAGIME-GZTJUZNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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